5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2001 by the pharmaceutical company Bayer, and since then, it has been extensively studied for its various biological activities.
Mécanisme D'action
5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the p65 subunit of the transcription factor. This modification prevents the binding of NF-κB to DNA and thereby reduces the expression of downstream target genes. In addition, 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 has been shown to inhibit the activity of IκB kinase (IKK), a key enzyme involved in the activation of NF-κB.
Effets Biochimiques Et Physiologiques
5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 is its high potency and specificity for NF-κB inhibition. This compound has been shown to be effective at low concentrations and has minimal off-target effects. However, one of the limitations of 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 is its potential for covalent modification of other cysteine-containing proteins, which can lead to non-specific effects.
Orientations Futures
There are many potential future directions for the study of 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB that can be used for therapeutic purposes. Another area of interest is the investigation of the role of NF-κB in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, the use of 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 as a tool for studying NF-κB signaling pathways in vitro and in vivo is an area of ongoing research.
Applications De Recherche Scientifique
5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 has been extensively studied for its various biological activities, including its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
IUPAC Name |
5-[(3-bromophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c1-16-10(9(6-14-16)12(18)19)11(17)15-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBQPENPUQARPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144319 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)amino]carbonyl]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-bromophenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1174851-75-2 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)amino]carbonyl]-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174851-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)amino]carbonyl]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.